molecular formula C12H18N2O2 B1480249 6-(2-cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098024-16-7

6-(2-cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480249
CAS No.: 2098024-16-7
M. Wt: 222.28 g/mol
InChI Key: NANBGSFNTBMZDL-UHFFFAOYSA-N
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Description

6-(2-cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Inflammatory Activities

Pyrimidine derivatives are known for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The synthesis methods for these compounds are diverse, offering pathways to develop new anti-inflammatory agents with minimized toxicity. Research in this area focuses on understanding structure-activity relationships to guide the synthesis of novel analogs with enhanced effects (Rashid et al., 2021).

Pharmacological Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. Their core structure makes them a promising scaffold for developing new biologically active compounds. A systematic analysis of these derivatives can provide a foundation for discovering highly effective and safe medicines (Chiriapkin, 2022).

Applications in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core is crucial for its broad synthetic applications and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. Research focuses on the synthesis of substituted derivatives using diverse hybrid catalysts, highlighting the role of 5H-pyrano[2,3-d]pyrimidine scaffolds in the development of lead molecules (Parmar et al., 2023).

Anti-Alzheimer's Agent

Pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents. The nonpoisonous nature and synthetic practicability of pyrimidine scaffolds make them attractive for medicinal chemistry, with ongoing research aimed at addressing the neurological disorder's challenges and developing efficacious drugs with fewer adverse effects (Das et al., 2021).

Optoelectronic Materials

Pyrimidine derivatives are also being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value for creating novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The structural versatility of pyrimidines enables the design of materials with desirable photo- and electroluminescent properties (Lipunova et al., 2018).

Properties

IUPAC Name

6-(2-cyclohexylethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBGSFNTBMZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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